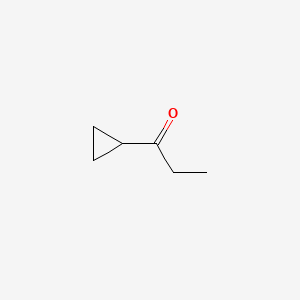
1-Cyclopropylpropan-1-one
Vue d'ensemble
Description
1-Cyclopropylpropan-1-one is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylpropan-1-one consists of a cyclopropyl group (a three-carbon ring) attached to a propanone group (a three-carbon chain with a carbonyl group at one end) .Applications De Recherche Scientifique
In Vitro Human Epidermal Penetration Studies
1-Cyclopropylpropan-1-one, and related compounds, have been studied for their dermal absorption characteristics. For instance, 1-Bromopropane (1-BP) has been examined for its epidermal penetration properties using human epidermal membranes, revealing insights into the type and duration of exposure's influence on absorption potential (Frasch, Dotson, & Barbero, 2011).
Chemical Synthesis and Mechanistic Studies
Various studies have focused on the synthesis and reaction mechanisms of compounds related to 1-Cyclopropylpropan-1-one. Research includes the creation of bi(cyclopropylidenes) through CuCl2-induced carbene dimerization of 1-bromo-1-lithiocyclopropanes, providing valuable information for chemical synthesis and understanding reaction pathways (Borer & Neuenschwander, 1997).
Photodissociation and Reaction Dynamics
The photodissociation of cyclopropane ions, including 1-iodopropane ions, was investigated to understand the role of conformation-specific pathways in chemical reactions. This research has implications in reaction control and understanding the mechanisms of various chemical processes (Park, Kim, & Kim, 2002).
Biological Activity and Ethylene Inhibition
1-Methylcyclopropene (1-MCP), a compound structurally related to 1-Cyclopropylpropan-1-one, has been studied extensively for its role in inhibiting ethylene perception in plants. This research has led to a deeper understanding of ethylene's role in ripening and senescence, with potential applications in agriculture and food preservation (Watkins, 2006).
Enantioselective Synthesis
Research on 1-(1-alkynyl)cyclopropyl ketones, which are structurally related to 1-Cyclopropylpropan-1-one, has included the development of methods for enantioselective synthesis. These methods have implications for the production of optically active compounds (Zhang & Zhang, 2012).
Cyclopropane Moiety in Natural Products
The cyclopropane moiety, a key feature in 1-Cyclopropylpropan-1-one, is found in a variety of natural products with diverse biological activities. Research in this area includes isolation, total synthesis, and exploration of biological activities of these natural compounds (Coleman & Hudson, 2016).
Safety And Hazards
1-Cyclopropylpropan-1-one is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
1-cyclopropylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAVVBPORYWDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpropan-1-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2659744.png)
![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)
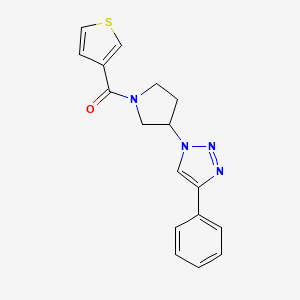
![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)
![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)
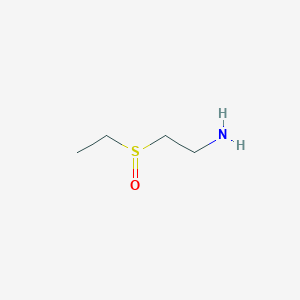
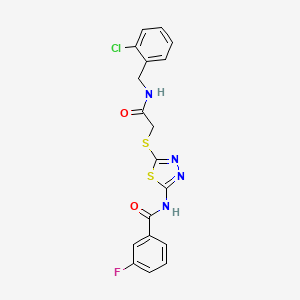
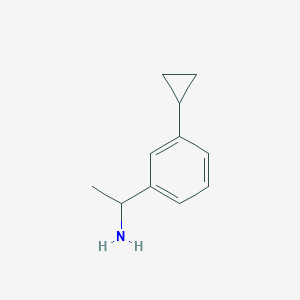
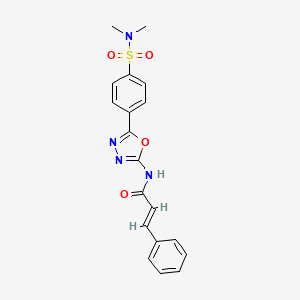
![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
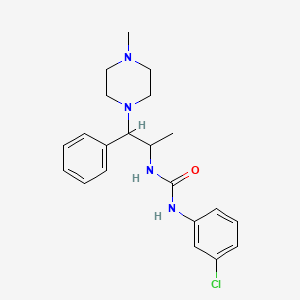
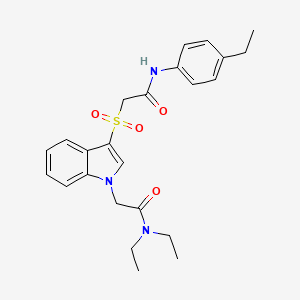
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)